molecular formula C6H4Br2N2O2 B1609954 2,4-Dibromo-6-methyl-3-nitropyridine CAS No. 706789-62-0

2,4-Dibromo-6-methyl-3-nitropyridine

Cat. No.: B1609954
CAS No.: 706789-62-0
M. Wt: 295.92 g/mol
InChI Key: FSAHRQGULULCHM-UHFFFAOYSA-N
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Description

Significance of Poly-substituted Pyridine (B92270) Architectures in Contemporary Organic Synthesis

Poly-substituted pyridines are of immense importance in modern organic synthesis, largely due to their prevalence in a vast number of biologically active compounds. acs.org The pyridine scaffold is a key structural motif in numerous pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net Its presence can significantly influence the pharmacological activity of a molecule. nih.govnih.gov The ability to introduce multiple and varied substituents onto the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, which is crucial in drug design and the development of new materials. acs.orgnih.gov Consequently, the development of synthetic methods to access these polysubstituted pyridines efficiently and selectively is a major focus of contemporary chemical research. acs.org These compounds serve as versatile intermediates, readily converted into a diverse range of functional derivatives. nih.gov

Historical Development and Evolution of Nitropyridine Chemistry

The chemistry of nitropyridines has a rich history, with the introduction of a nitro group onto the pyridine ring being a key transformation. Historically, the direct nitration of pyridine has been a challenging endeavor due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. chempanda.com Early methods often required harsh reaction conditions and resulted in low yields.

A significant advancement in nitropyridine synthesis was the development of methods involving the reaction of pyridine with dinitrogen pentoxide (N₂O₅), followed by treatment with a sulfite (B76179) or bisulfite solution. chempanda.com This process, which proceeds through an N-nitropyridinium intermediate and a subsequent sigmatropic rearrangement, provided a more reliable route to 3-nitropyridines. chempanda.com Another classical approach involves the oxidation of aminopyridines. chempanda.com Over the years, research has focused on developing milder and more selective nitration procedures, as well as exploring the rich reactivity of the resulting nitropyridines. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution, making nitropyridines valuable precursors for a wide range of substituted pyridines. nih.govnih.govntnu.no

Positioning 2,4-Dibromo-6-methyl-3-nitropyridine within the Framework of Halogenated Nitropyridines

This compound belongs to the class of halogenated nitropyridines, a group of compounds that are particularly important in synthetic chemistry. The presence of both a nitro group and halogen atoms on the pyridine ring creates a molecule with multiple reactive sites. The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).

In dihalogenated nitropyridines, such as the closely related 2,4-dichloro-3-nitropyridine, the two halogen atoms often exhibit different reactivities. The chlorine atom at the C-4 position is generally more susceptible to nucleophilic attack than the one at the C-2 position. This differential reactivity allows for selective and stepwise functionalization of the molecule. It is highly probable that this compound exhibits similar reactivity patterns, with the bromine atom at the C-4 position being more labile towards nucleophilic displacement. This makes the compound a valuable precursor for introducing a variety of substituents in a controlled manner. The bromine atoms also provide handles for palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility. The presence of the methyl group at the C-6 position can also influence the regioselectivity of reactions through steric and electronic effects.

Interactive Data Table: Physicochemical Properties of Pyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance (at RT)Melting Point (°C)Boiling Point (°C)
This compound706789-62-0C₆H₄Br₂N₂O₂295.92---
6-bromo-2-methyl-3-nitropyridine374633-31-5C₆H₅BrN₂O₂217.02Solid95 - 99304.4 (predicted)
2,5-Dibromo-6-methylpyridine39919-65-8C₆H₅Br₂N250.91---
2-Chloro-3-nitropyridine5470-18-8C₅H₃ClN₂O₂158.54---
2,3-diaminopyridine452-58-4C₅H₇N₃109.13---
4-bromo-2-methyl-3-nitro-pyridine23056-49-7C₆H₅BrN₂O₂217.02---
2-amino-5-bromo-3-nitropyridine (B172296)15793-14-3C₅H₄BrN₃O₂218.01Yellow precipitate204 - 208-
2,4-dichloro-3-nitropyridine5975-12-2C₅H₂Cl₂N₂O₂192.99---
2,6-Dibromopyridine (B144722)626-05-1C₅H₃Br₂N236.89---
2,3-Dibromopyridine13534-89-9C₅H₃Br₂N236.89---
2-Bromo-6-(bromomethyl)-3-nitropyridine914224-02-5C₆H₄Br₂N₂O₂295.92---
5-Bromo-2-methoxy-4-methyl-3-nitropyridine884495-14-1C₇H₇BrN₂O₃247.05Light yellow solid--
N-(2,4-dibromo-6-methyl-3-nitrophenyl)benzenesulfonamide140323335C₁₃H₁₀Br₂N₂O₄S478.11---

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAHRQGULULCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439368
Record name 2,4-Dibromo-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706789-62-0
Record name 2,4-Dibromo-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dibromo 6 Methyl 3 Nitropyridine

Retrosynthetic Analysis and Strategic Disconnections for the Dibromo-Methyl-Nitropyridine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For a polysubstituted pyridine (B92270) like 2,4-dibromo-6-methyl-3-nitropyridine, several logical disconnections can be proposed based on the principles of heterocyclic chemistry.

A primary retrosynthetic approach involves the disconnection of the functional groups—two bromine atoms, a nitro group, and a methyl group—from the pyridine core. This suggests a forward synthesis starting with a simpler pyridine derivative, which is then elaborated through a series of functionalization reactions. The order of these reactions is critical and is dictated by the directing effects of the substituents at each stage.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Nitration of a dibromomethylpyridine. This strategy involves the disconnection of the nitro group, leading to the precursor 2,4-dibromo-6-methylpyridine (B1314160). This precursor would then be synthesized from a suitable methylpyridine through bromination.

Pathway B: Bromination of a nitromethylpyridine. This approach starts with the disconnection of the two bromine atoms, suggesting a 6-methyl-3-nitropyridine intermediate. This intermediate could potentially be synthesized from 2-methylpyridine (B31789) through nitration.

A third, more convergent strategy could involve the construction of the pyridine ring itself from acyclic precursors already bearing some of the required functional groups, such as in a Hantzsch-type pyridine synthesis. mdpi.com However, for the specific substitution pattern of the target molecule, sequential functionalization of a pre-existing pyridine ring is often more practical.

Direct and Sequential Functionalization Approaches to this compound

The direct and sequential introduction of substituents onto a pyridine ring is a common and versatile strategy. The success of this approach hinges on the careful control of regioselectivity, which is governed by the electronic properties of the substituents already present on the ring.

Regioselective Bromination Strategies of Substituted Nitropyridines

The bromination of pyridine is a challenging reaction due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. researchgate.net However, the presence of activating or directing groups can facilitate this transformation.

In a potential synthesis of this compound, one could start from 6-methyl-3-nitropyridine. The nitro group is a strong deactivating group and a meta-director, while the methyl group is an activating group and an ortho-, para-director. In this case, the positions ortho and para to the methyl group are C5 and C2/C6 respectively. The positions meta to the nitro group are C5 and C1 (the nitrogen). The combined directing effects would likely favor bromination at the C5 and C2 positions.

A documented procedure for the synthesis of a related compound, 2,5-dibromo-3-methylpyridine, starts from 2-amino-3-methylpyridine. google.com This process involves an initial bromination at the 5-position, followed by a Sandmeyer reaction to replace the amino group at the 2-position with a bromo group. google.com While not a direct bromination of a nitropyridine, this highlights a viable strategy for introducing bromine atoms at specific positions on a substituted pyridine ring.

Another relevant example is the bromination of 2-amino-5-bromopyridine (B118841), where the amino group directs the incoming electrophile. orgsyn.org This reaction is a key step in the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org

For the target molecule, a plausible approach would be the dibromination of 6-methyl-3-nitropyridine. The reaction would likely require harsh conditions, such as heating with bromine in the presence of a Lewis acid catalyst. The regioselectivity would be a key challenge, with the potential for the formation of multiple isomers.

A general method for the bromination of pyridine involves reacting it with bromine in the presence of a catalyst, such as iron powder or iron tribromide, in a suitable solvent like dichloromethane. mdpi.com This method could be adapted for the bromination of a substituted pyridine precursor.

Below is a table summarizing conditions for the bromination of related pyridine derivatives:

Starting MaterialReagents and ConditionsProductYieldReference
2-Amino-3-methylpyridine1. Acetic anhydride, reflux; 2. Liquid bromine, 50-60°C; 3. NaOH2-Amino-3-methyl-5-bromopyridine- google.com
2-Amino-5-bromopyridineSulfuric acid, nitric acid, 0-60°C2-Amino-5-bromo-3-nitropyridine78-85% orgsyn.org
PyridineLiquid bromine or NBS, iron powder or FeBr3, dichloromethane2,4-Dibromopyridine (B189624)- mdpi.com

NBS: N-Bromosuccinimide

Introduction of the Nitro Group: Nitration Mechanisms and Positional Selectivity

The nitration of pyridines is a classic electrophilic aromatic substitution reaction, but it is generally more difficult than the nitration of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. rushim.ru The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). rushim.ru

A plausible synthetic route to this compound is the nitration of 2,4-dibromo-6-methylpyridine. In this case, the two bromine atoms are deactivating, ortho-, para-directing groups, and the methyl group is an activating, ortho-, para-directing group. The C3 and C5 positions are ortho and para to the methyl group, respectively. The C3 position is ortho to the bromine at C4, and the C5 position is ortho to the bromine at C2. The directing effects of the substituents would need to be carefully considered to predict the major product.

A highly relevant and well-documented procedure is the nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org In this reaction, 2-amino-5-bromopyridine is dissolved in concentrated sulfuric acid and then treated with 95% nitric acid at a controlled temperature. orgsyn.org The reaction mixture is stirred at 0°C, then at room temperature, and finally at 50-60°C. orgsyn.org The product is isolated by pouring the reaction mixture onto ice and neutralizing with sodium hydroxide (B78521) solution, resulting in the precipitation of the yellow 2-amino-5-bromo-3-nitropyridine in high yield (78-85%). orgsyn.org This procedure demonstrates the feasibility of nitrating a substituted pyridine ring under relatively standard conditions.

Another approach for the nitration of pyridines involves the use of dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no This method has been shown to be effective for the synthesis of various 3-nitropyridines. ntnu.no

The table below outlines a key nitration reaction relevant to the synthesis of the target compound's analogues.

Starting MaterialReagents and ConditionsProductYieldReference
2-Amino-5-bromopyridine95% Nitric acid, Sulfuric acid, 0-60°C2-Amino-5-bromo-3-nitropyridine78-85% orgsyn.org

Methylation Strategies for Pyridine Scaffolds

The introduction of a methyl group onto a pyridine ring can be achieved through various methods. While for the specific target compound, starting with a pre-methylated pyridine is likely more efficient, understanding methylation strategies is crucial for the synthesis of a broader range of analogues.

One approach is the reaction of a pyridine with an organometallic reagent, such as a Grignard reagent or an organolithium species, followed by quenching with a methylating agent. However, these reactions can sometimes lack regioselectivity.

More recently, catalytic methods for the methylation of pyridines have been developed. For instance, a rhodium-catalyzed method allows for the direct methylation of pyridines at the C3 and C5 positions using methanol (B129727) and formaldehyde (B43269) as the methyl source. mdpi.com This reaction proceeds through a "hydrogen borrowing" mechanism, where the pyridine is transiently reduced to a more nucleophilic species, which then reacts with formaldehyde. mdpi.com

Another strategy involves the vicarious nucleophilic substitution (VNS) of hydrogen in nitropyridines. acs.org This method uses a carbanion stabilized by a leaving group to introduce an alkyl substituent ortho or para to the nitro group. acs.org

Advanced and Sustainable Synthetic Routes to this compound and Analogues

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methods, such as those employing catalysis to achieve high selectivity and reduce waste.

Catalytic Approaches in Pyridine Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto pyridine rings, often with high regioselectivity. rsc.orgresearchgate.netnih.gov These methods avoid the need for pre-functionalized starting materials and can significantly shorten synthetic sequences.

For the synthesis of this compound, catalytic C-H bromination could be a potential strategy. For example, ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives has been reported, using tetrabutylammonium (B224687) tribromide as the bromine source. nih.gov While this specific example uses a directing group, it highlights the potential of catalytic systems to control the regioselectivity of halogenation.

Catalytic nitration methods are also being explored as alternatives to traditional mixed-acid nitration. For instance, enzyme-catalyzed nitration of aromatic compounds using horseradish peroxidase has been investigated, offering a more environmentally friendly approach. google.com While the application of such methods to complex pyridines is still an area of active research, they represent a promising future direction for the synthesis of nitro-substituted heterocycles.

Furthermore, photocatalytic methods for the functionalization of pyridines are gaining prominence. researchgate.net These reactions often proceed under mild conditions and can offer unique regioselectivities compared to traditional methods.

The development of these advanced catalytic routes will undoubtedly play a crucial role in the future synthesis of complex molecules like this compound and its analogues, offering more efficient and sustainable pathways.

Green Chemistry Principles in the Synthesis of Halogenated Nitropyridines

The synthesis of halogenated nitropyridines, including this compound, traditionally involves the use of hazardous reagents and generates significant waste, posing environmental concerns. The application of green chemistry principles aims to mitigate these issues by designing more sustainable synthetic routes.

Key green chemistry principles applicable to the synthesis of halogenated nitropyridines include:

Atom Economy: Traditional nitration and halogenation reactions often have poor atom economy, generating substantial byproducts. chemicalbook.com Designing syntheses that maximize the incorporation of all materials used in the process into the final product is a core green chemistry goal.

Use of Safer Solvents and Reagents: Many classical pyridine functionalization reactions employ toxic solvents and harsh reagents. chemicalbook.com Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or water is an active area. chemicalbook.com For instance, a novel solvent- and halide-free atom-economical synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides has been developed, showcasing a greener approach. chemicalbook.com

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, can significantly improve the efficiency and reduce the environmental impact of a synthesis. For example, copper-catalyzed synthesis of halogenated pyridines has been reported. synhet.com

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. google.com This technology could potentially be applied to the synthesis of halogenated nitropyridines to improve energy efficiency.

Waste Prevention: The ideal synthesis produces no waste. While this is often difficult to achieve, focusing on reaction design that minimizes byproduct formation is crucial.

The table below summarizes some green chemistry approaches and their potential application in the synthesis of halogenated nitropyridines.

Green Chemistry PrincipleConventional MethodGreener AlternativePotential Application for Halogenated Nitropyridines
Solvent Use Chlorinated solvents, strong acidsSolvent-free, water, ionic liquids, supercritical fluidsPerforming nitration or halogenation in greener solvent systems.
Reagent Type Stoichiometric strong acids and halogenating agentsCatalytic systems (e.g., metal catalysts), milder reagentsUtilizing catalytic halogenation or nitration methods.
Energy Input High-temperature refluxMicrowave irradiation, ultrasoundAccelerating reactions and reducing energy consumption.
Waste Generation Significant acid and byproduct wasteHigh atom economy reactions, recyclable catalystsDesigning synthetic routes with fewer steps and higher yields.

Mechanistic Elucidation of Synthetic Pathways Leading to this compound

The formation of this compound through the nitration of 2,4-dibromo-6-methylpyridine involves a classic electrophilic aromatic substitution (SEAr) mechanism. However, the electron-deficient nature of the pyridine ring, further deactivated by two bromine atoms, presents specific mechanistic considerations.

Investigation of Key Reaction Intermediates

The nitration of pyridine derivatives typically proceeds through several key intermediates. sigmaaldrich.compsu.edu

N-Nitropyridinium Ion: In the presence of a strong acid and a nitrating agent like dinitrogen pentoxide (N₂O₅), the nitrogen of the pyridine ring can be nitrated to form an N-nitropyridinium ion. sigmaaldrich.compsu.edursc.org This intermediate is highly reactive.

Dihydropyridine (B1217469) Adducts: The N-nitropyridinium ion can then react with a nucleophile, such as the bisulfite ion (HSO₃⁻) if present, to form unstable dihydropyridine intermediates. sigmaaldrich.compsu.edu These can be 1,2- or 1,4-dihydropyridine (B1200194) derivatives. sigmaaldrich.compsu.edu

Sigma Complex (Wheland Intermediate): In a direct electrophilic attack on the carbon skeleton, the nitronium ion (NO₂⁺) attacks the pyridine ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. For the nitration of 2,4-dibromo-6-methylpyridine, the position of attack will be influenced by the directing effects of the existing substituents. The methyl group is activating and ortho-, para-directing, while the bromine atoms are deactivating but also ortho-, para-directing. The nitro group will likely be directed to the 3-position due to the combined directing effects and steric hindrance.

The study of the nitration of pyridine and its derivatives has revealed that the reaction can proceed through different pathways depending on the reaction conditions and the substituents present on the pyridine ring. sigmaaldrich.compsu.edu

Kinetic Studies and Reaction Pathway Determination

Kinetic studies are crucial for determining the rate-determining step and elucidating the reaction pathway. For the nitration of highly deactivated substrates like 2,4-dibromo-6-methylpyridine, the formation of the sigma complex is typically the rate-determining step.

Kinetic investigations into the nitration of various pyridine derivatives have shown that the reaction rates are highly dependent on the nature and position of the substituents. For instance, the nitration of pyridine with dinitrogen pentoxide has been studied kinetically, showing a first-order or pseudo-first-order reaction rate for the decomposition of the dihydropyridine intermediates. psu.edu

The reaction pathway for the formation of 3-nitropyridines from N-nitropyridinium ions has been proposed to occur via a chemicalbook.comorgsyn.org sigmatropic shift of the nitro group in the dihydropyridine intermediate. rsc.org This intramolecular rearrangement avoids the formation of a high-energy free nitronium ion in the vicinity of the deactivated pyridine ring.

The table below outlines the probable mechanistic steps and the expected kinetic behavior for the nitration of 2,4-dibromo-6-methylpyridine.

StepDescriptionExpected Kinetics
1 Formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids.Fast equilibrium.
2 Attack of the nitronium ion on the pyridine ring to form the sigma complex.Slow, rate-determining step. Second-order kinetics (first order in both substrate and nitronium ion).
3 Deprotonation of the sigma complex to restore aromaticity.Fast.

Reactivity and Transformational Chemistry of 2,4 Dibromo 6 Methyl 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dibromo-6-methyl-3-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This reactivity stems from the electron-deficient nature of the pyridine (B92270) ring, which is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. masterorganicchemistry.comyoutube.com The reaction generally proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate, followed by the departure of a leaving group. youtube.com

Regioselectivity and Site Specificity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on the pyridine ring is directed to the positions ortho and para to the ring nitrogen (C2, C4, and C6). youtube.comstackexchange.com In this compound, both the C2 and C4 positions are activated towards nucleophilic attack not only by the ring nitrogen but also by the powerful electron-withdrawing nitro group located at the C3 position. Both C2 and C4 carbons bear bromine atoms, which are effective leaving groups.

The question of whether a nucleophile will preferentially attack the C2 or C4 position is governed by a combination of electronic and steric factors.

Electronic Effects: The C2 and C4 positions are both electronically activated. Attack at either position allows the negative charge of the intermediate to be delocalized onto the electronegative pyridine nitrogen atom, a key stabilizing feature. stackexchange.com The adjacent C3-nitro group provides further, potent stabilization for intermediates formed by attack at either C2 or C4.

Steric Effects: The methyl group at the C6 position introduces steric hindrance. This bulkiness may impede the approach of a nucleophile to the adjacent C2 position, potentially favoring attack at the less hindered C4 position.

While direct studies on the regioselectivity of this specific molecule are not prevalent, research on analogous compounds like 2,4-dichloroquinazoline (B46505) shows a strong preference for nucleophilic attack at the C4 position. nih.gov Conversely, studies on other dihalopyridines have sometimes shown greater reactivity at the C2 position. researchgate.net Therefore, the precise outcome can be dependent on the nature of the nucleophile and the specific reaction conditions, though both C2 and C4 are established as the reactive sites.

Influence of Substituents (Bromo, Methyl, Nitro) on SNAr Mechanism

The reactivity and mechanism of SNAr reactions on this compound are a direct consequence of the combined influence of its substituents.

Nitro Group (at C3): As a powerful electron-withdrawing group, the nitro group is the primary activating substituent for SNAr. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack by stabilizing the negatively charged intermediate (the Meisenheimer complex). masterorganicchemistry.comnih.gov Its placement at C3 provides ortho-activation to both the C2 and C4 positions.

Bromo Substituents (at C2 and C4): The two bromine atoms function as excellent leaving groups, which is essential for the second (elimination) step of the SNAr mechanism. Their electron-withdrawing inductive effect further increases the electrophilicity of the carbon atoms to which they are attached, making the ring more susceptible to the initial nucleophilic attack.

Methyl Group (at C6): The methyl group is an electron-donating group. By itself, it would slightly decrease the ring's reactivity towards nucleophiles compared to an unsubstituted position. However, its electronic effect is minor compared to the powerful influence of the nitro group. Its most significant contribution is likely steric, potentially hindering reactions at the adjacent C2 position. rsc.org

Role of Meisenheimer Complexes as Intermediates in SNAr

The SNAr mechanism on this substrate proceeds through a discrete, anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com This complex is formed in the first, typically rate-determining step, where the nucleophile adds to the carbon atom bearing a leaving group. stackexchange.com

For this compound, attack by a nucleophile (Nu⁻) at the C4 position would result in the formation of a Meisenheimer complex where the negative charge is delocalized across the ring and, crucially, onto the electronegative ring nitrogen and the oxygen atoms of the nitro group. This extensive delocalization provides significant stabilization for the intermediate, lowering the activation energy for its formation. An analogous stable intermediate would be formed upon attack at the C2 position. The stability of these complexes is a key reason why SNAr reactions are so facile on nitro-substituted aromatic systems. masterorganicchemistry.com While long considered essential intermediates, some recent research suggests that in certain cases, the SNAr pathway may be more concerted, with the Meisenheimer complex representing a transition state rather than a true intermediate.

Electrophilic Aromatic Substitution (EAS) Considerations and Steric/Electronic Inhibition

Electrophilic Aromatic Substitution (EAS) reactions are highly unlikely to occur on this compound due to a combination of severe electronic deactivation and steric hindrance.

Electronic Inhibition: The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene (B151609). youtube.com This inherent deactivation is massively amplified by the presence of three potent electron-withdrawing groups: the C3-nitro group and the two bromo substituents at C2 and C4. These groups pull electron density from the ring, making it extremely "electron-poor" and thus unattractive to an incoming electrophile. The weak electron-donating effect of the C6-methyl group is insufficient to counteract this profound deactivation.

Steric Inhibition: The only carbon atom on the ring not bearing a substituent is C5. Any potential electrophilic attack would have to occur at this position. However, the C5 position is flanked by two substituents: the bromine atom at C4 and the methyl group at C6. These adjacent groups create significant steric hindrance, physically blocking the approach of an electrophile and further inhibiting any potential reaction. rsc.org

Given these overwhelming electronic and steric barriers, this compound is considered effectively inert to standard electrophilic aromatic substitution conditions.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The two C-Br bonds in this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, providing a powerful method for forming new carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in this context. libretexts.org The general mechanism involves the oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. libretexts.org

Palladium-Mediated C-C Bond Formations (e.g., Suzuki-Miyaura, Sonogashira)

The Suzuki-Miyaura (using organoboron reagents) and Sonogashira (using terminal alkynes) couplings are highly effective for the functionalization of halo-pyridines. libretexts.orgwikipedia.org In the case of this compound, these reactions are expected to proceed with high regioselectivity.

Studies on the closely related compound 2,4-dibromopyridine (B189624) in Suzuki-Miyaura cross-coupling reactions have shown a distinct preference for reaction at the C2 position over the C4 position. researchgate.net This selectivity is attributed to the higher electrophilicity and greater ease of oxidative addition at the C-Br bond ortho to the pyridine nitrogen. By analogy, it is predicted that the Suzuki-Miyaura coupling of this compound would also preferentially occur at the C2 position, yielding a 2-aryl-4-bromo-6-methyl-3-nitropyridine. This initial product could then potentially undergo a second coupling reaction at the C4 position under more forcing conditions to generate a 2,4-diaryl-substituted pyridine.

The Sonogashira coupling is also expected to show similar regioselectivity. The reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org For di- or poly-halogenated pyridines, the site of the first coupling is generally the most reactive C-X bond, which in this case is predicted to be at the C2 position. rsc.orglibretexts.org

The table below presents data from a study on the regioselective Suzuki-Miyaura coupling of the analogous compound, 2,4-dibromopyridine, illustrating the typical conditions and high selectivity for C2 functionalization.

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine with Phenylboronic Acid Data derived from analogous reactions reported in the literature. researchgate.net

Catalyst SystemBaseSolventTemp. (°C)Time (h)Product (Yield %)Selectivity (C2:C4)
Pd(PPh₃)₄TlOHToluene/H₂O2512-phenyl-4-bromopyridine (75%)>95:5
Pd₂(dba)₃ / PCy₃K₃PO₄Toluene2512-phenyl-4-bromopyridine (80%)>95:5

C-N and C-O Cross-Coupling Strategies

The presence of two bromine atoms at positions 2 and 4 of the pyridine ring makes this compound a prime candidate for carbon-nitrogen (C-N) and carbon-oxygen (C-O) cross-coupling reactions. These transformations are pivotal in the synthesis of complex molecules, including pharmaceuticals and materials. The regioselectivity of these reactions—whether the substitution occurs at the C2 or C4 position—is a critical aspect, often influenced by the choice of catalyst, ligands, and reaction conditions.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions, like the Ullmann condensation and Chan-Lam coupling, are the most common strategies for forging C-N and C-O bonds with aryl halides. chemimpex.comnih.govnih.gov In the context of dihalogenated pyridines, the relative reactivity of the halogen atoms is a key determinant of the reaction's outcome. Generally, the bromine atom at the 4-position of a pyridine ring is more susceptible to nucleophilic attack and oxidative addition to a metal center compared to the bromine at the 2-position. This is attributed to the electronic properties of the pyridine ring. However, the steric hindrance from the adjacent methyl and nitro groups in this compound can influence this reactivity pattern.

While specific examples of C-N and C-O cross-coupling reactions on this compound are not extensively documented in readily available literature, studies on analogous 2,4-dihalopyridines provide valuable insights. For instance, the regioselective Suzuki cross-coupling of 2,4-dibromopyridine with various boronic acids has been shown to favor substitution at the 2-position under certain palladium catalysis conditions. researchgate.net Conversely, other studies on dihalopyridines have demonstrated preferential coupling at the C4 position. chemimpex.com The interplay of electronic and steric factors, along with the specific reaction conditions, dictates the regiochemical outcome.

Table 1: Common C-N and C-O Cross-Coupling Strategies and Their General Applicability

Coupling ReactionCatalyst System (Typical)Coupling PartnersGeneral Notes on Regioselectivity for Dihalopyridines
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands (e.g., BINAP, XPhos)Amines (primary, secondary), AmidesHighly dependent on ligand and substrate. Can be tuned for selectivity at C2 or C4. chemimpex.com
Ullmann Condensation Copper catalyst (e.g., CuI, Cu₂O) with ligands (e.g., phenanthroline)Alcohols, Phenols, AminesOften requires higher temperatures. Regioselectivity can be influenced by the nature of the nucleophile and substituents on the pyridine ring. nih.gov
Chan-Lam Coupling Copper catalyst (e.g., Cu(OAc)₂)Boronic acids with N-H or O-H containing compoundsGenerally mild conditions. Regioselectivity can be a challenge and may require careful optimization. nih.gov

Reduction and Oxidation Reactions of this compound

The nitro group and the bromine atoms on the pyridine ring of this compound are susceptible to reduction and can participate in oxidation-state-altering reactions like halogen-metal exchange.

Selective Reduction of the Nitro Group to Amino Functionalities

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines and their heterocyclic analogues, which are valuable intermediates. A significant challenge in the reduction of the nitro group in this compound is the potential for simultaneous reduction or removal of the bromine atoms (dehalogenation).

Various methods are available for the selective reduction of nitroarenes in the presence of halogens. nih.govcommonorganicchemistry.com Catalytic hydrogenation is a common method, but the choice of catalyst is crucial to avoid dehalogenation. Catalysts such as Raney nickel are often preferred over palladium on carbon (Pd/C) for substrates containing aromatic bromides, as Pd/C is more prone to causing dehalogenation. commonorganicchemistry.com Other reagents like tin(II) chloride (SnCl₂) in acidic media, or iron powder in acetic acid, are also known to effect the selective reduction of nitro groups without affecting aryl halides. nih.gov A newer method utilizing a combination of dicobalt octacarbonyl and water has also been reported for the selective reduction of aromatic nitro compounds in the presence of halides. kchem.org

The application of these methods to this compound would be expected to yield 2,4-Dibromo-6-methylpyridin-3-amine, a valuable intermediate for further functionalization.

Table 2: Reagents for Selective Nitro Group Reduction

Reagent/CatalystTypical ConditionsAdvantagesPotential Drawbacks
H₂/Raney Nickel H₂ gas, solvent (e.g., ethanol, methanol)Effective for nitro group reduction. commonorganicchemistry.comCan be pyrophoric; requires specialized equipment for hydrogenation.
SnCl₂·2H₂O HCl, ethanol, refluxMild and selective for nitro groups.Produces tin-based byproducts that can be difficult to remove.
Fe/CH₃COOH Acetic acid, heatInexpensive and effective.Requires acidic conditions; workup can be tedious.
Co₂(CO)₈/H₂O DME, room temperatureHigh selectivity in the presence of halides. kchem.orgCobalt carbonyl is toxic and requires careful handling.
Sodium dithionite (B78146) (Na₂S₂O₄) Water/organic solvent mixtureMild conditions; often used for sensitive substrates.Can sometimes lead to over-reduction or side reactions.

Halogen-Metal Exchange and Subsequent Derivatization

Halogen-metal exchange is a powerful technique for the functionalization of aryl halides. nih.govwikipedia.org This reaction typically involves treating the aryl halide with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures to replace the halogen atom with a lithium atom. The resulting organolithium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups.

In the case of this compound, a key question is which of the two bromine atoms will preferentially undergo the exchange. The electronic properties of the pyridine ring generally make the C4-position more susceptible to lithiation via halogen-metal exchange. The electron-withdrawing nitro group at the 3-position would further activate the bromine at the 4-position towards exchange. Therefore, treatment of this compound with an organolithium reagent is expected to selectively form 2-bromo-4-lithio-6-methyl-3-nitropyridine.

This lithiated intermediate can then be trapped with various electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides, to introduce a diverse array of substituents at the 4-position. This strategy provides a versatile route to a wide range of 4-substituted-2-bromo-6-methyl-3-nitropyridine derivatives. A combination of isopropylmagnesium chloride and n-butyllithium has been shown to be effective for halogen-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.gov

Pyridyne Formation and Trapping Reactions from Dibromopyridine Precursors

Pyridynes are highly reactive intermediates that are analogues of benzyne. wikipedia.org They can be generated from dihalopyridines through the action of a strong base. The resulting pyridyne can then undergo various cycloaddition reactions or be trapped by nucleophiles, providing a powerful method for the synthesis of highly substituted pyridine derivatives.

Theoretically, this compound could serve as a precursor to a pyridyne intermediate. Treatment with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), could potentially lead to the elimination of HBr to form a pyridyne. Given the substitution pattern, the formation of a 3,4-pyridyne is a plausible outcome. The reaction of 3-bromo-4-chloropyridine (B1270894) with lithium amalgam has been shown to generate a 2,3-pyridyne intermediate. wikipedia.org

Once formed, the pyridyne intermediate derived from this compound could be trapped by various reagents. For example, in the presence of furan, a [4+2] cycloaddition (Diels-Alder reaction) would be expected to occur. Alternatively, nucleophiles present in the reaction mixture could add to the pyridyne, leading to the formation of substituted aminopyridines or other derivatives, depending on the nucleophile used. The regioselectivity of nucleophilic addition to unsymmetrical pyridynes is a complex issue, influenced by the electronic and steric effects of the substituents on the pyridyne ring.

While specific examples of pyridyne formation from this compound are not readily found in the literature, the general principles of pyridyne chemistry suggest that this is a feasible, albeit likely challenging, transformation that could open up avenues to novel and complex pyridine derivatives.

Derivatives and Structure Reactivity Relationships of 2,4 Dibromo 6 Methyl 3 Nitropyridine

Synthesis of Novel Polyfunctionalized Pyridine (B92270) Derivatives from 2,4-Dibromo-6-methyl-3-nitropyridine

The primary route for the functionalization of this compound is through nucleophilic aromatic substitution (SNAr). The pyridine ring is rendered electron-deficient by the combined effects of the ring nitrogen and the strongly deactivating nitro group at the C3 position. This electronic arrangement significantly activates the halogen-bearing C2 and C4 positions towards attack by nucleophiles.

Research on analogous compounds, such as 2,4-dichloro-3-nitropyridine, demonstrates that the halogen at the C4 position is considerably more labile than the one at the C2 position. nih.gov This differential reactivity is attributed to the C4 position being para to the activating nitro group, which allows for more effective stabilization of the negative charge in the Meisenheimer intermediate formed during the reaction. Consequently, selective substitution at the C4 position can be achieved under milder conditions, while harsher conditions are required to replace the halogen at the C2 position.

A key synthetic application is the preparation of diamino derivatives. Drawing a parallel from its dichloro counterpart, this compound is expected to react with ammonia (B1221849) or primary amines in a stepwise manner. nih.gov The first substitution would yield 2-bromo-4-amino-6-methyl-3-nitropyridine, and subsequent reaction under more forcing conditions would produce 2,4-diamino-6-methyl-3-nitropyridine.

The versatility of this scaffold extends to reactions with a variety of nucleophiles:

Amination: Reaction with different primary or secondary amines can introduce diverse alkylamino or arylamino groups at the C4 and C2 positions. Studies on 2,6-dibromopyridine (B144722) have shown successful mono- and di-substitution with methylamine. georgiasouthern.edu

Thiolation: Sulfur-based nucleophiles, such as thiols, readily displace halogens on activated nitropyridine rings to form thioethers. nih.gov

Alkoxylation: Alkoxides can be used to introduce ether linkages, although this often requires controlled conditions to prevent side reactions.

Beyond direct substitution, the nitro group itself can be a site for transformation. Catalytic reduction, for instance using hydrogen with a palladium catalyst or reduction with metals like iron in acidic media, can convert the nitro group to an amino group. google.com This opens up further functionalization pathways, such as diazotization or acylation. For example, the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) from 2-amino-5-bromopyridine (B118841) involves nitration, and this product can then be reduced to a diamine. orgsyn.org This highlights a common strategy where the nitro group is introduced and subsequently transformed to create highly substituted pyridines.

Systematic Modulation of Substituent Effects on Reactivity Profiles

The reactivity of derivatives originating from this compound is systematically controlled by the electronic and steric nature of the substituents on the pyridine ring. The inherent reactivity is established by the fixed methyl and nitro groups, but can be finely tuned by altering the groups at the C2 and C4 positions.

The most significant factor governing the reactivity profile in SNAr reactions is the stability of the intermediate Meisenheimer complex. This stability is influenced by several factors:

Activating Group: The nitro group at C3 is a powerful activating group, withdrawing electron density via both inductive and resonance effects. This makes the ortho (C2, C4) and para (C6) positions electrophilic. stackexchange.com The methyl group at C6 has a mild activating effect for electrophilic substitution but primarily acts as a steric factor in nucleophilic substitution at the adjacent positions.

Leaving Group Ability: In SNAr reactions on activated rings, the typical leaving group order is F > Cl ≈ Br > I. fishersci.com While fluorine is the most reactive due to the high polarization of the C-F bond which facilitates nucleophilic attack, bromine is still an excellent leaving group. The key differentiator in this compound is the positional reactivity (C4 > C2).

Incoming Nucleophile: The nature of the nucleophile is critical. Stronger, less sterically hindered nucleophiles will react more readily. For instance, studies on related 2-methyl-3-nitropyridines show that bulky thiolate anions can influence the regioselectivity of the substitution. nih.gov

Substituent Electronic Effects: Once a substituent is introduced at the C4 position, it electronically influences the reactivity of the remaining bromine at C2. An electron-donating group at C4 (e.g., an amino group) will decrease the electrophilicity of the ring, making the subsequent substitution at C2 more difficult. Conversely, an electron-withdrawing substituent at C4 would further activate the ring.

The following table outlines the expected modulation of reactivity based on these principles for a derivative of 2-substituted-4-bromo-6-methyl-3-nitropyridine.

Substituent at C2Electronic Effect of SubstituentExpected Reactivity at C4 (SNAr)Rationale
-Br (original)Electron-withdrawing (inductive)HighThe ring is strongly activated by the -NO2 group, and Br is a good leaving group. The C4 position is most activated.
-NH2Strongly electron-donating (resonance)LoweredThe amino group donates electron density to the ring, reducing its electrophilicity and deactivating it towards further nucleophilic attack.
-OCH3Electron-donating (resonance)LoweredSimilar to the amino group, the methoxy (B1213986) group reduces the ring's electrophilicity.
-S-AlkylWeakly electron-donatingSlightly LoweredThe thioether group is less deactivating than -NH2 or -OCH3, resulting in a smaller decrease in reactivity.
-CNStrongly electron-withdrawingEnhancedA cyano group would further withdraw electron density, increasing the ring's electrophilicity and enhancing the rate of subsequent substitution.

Design Principles for Pyridine Derivatives with Tuned Reactivity

The design of novel pyridine derivatives with tailored reactivity, based on the this compound scaffold, hinges on a few core principles that leverage the interplay of electronic and steric effects.

Harnessing the Activating Power of the Nitro Group : The C3-nitro group is the cornerstone of the molecule's reactivity, powerfully activating the C2 and C4 positions for nucleophilic substitution. Maintaining this group is essential for syntheses that rely on SNAr pathways. Its subsequent reduction to an amine offers a route to a different class of derivatives with altered electronic properties and further synthetic handles. nih.govgoogle.com

Exploiting Differential Reactivity for Regioselectivity : The most crucial design principle for this scaffold is the predictable difference in reactivity between the C4 and C2 positions. The greater lability of the C4-bromo substituent allows for the selective, stepwise introduction of different functional groups. nih.gov A less reactive nucleophile or milder reaction conditions can be used to functionalize the C4 position exclusively, leaving the C2-bromo untouched for a subsequent, different transformation under more vigorous conditions. This enables the synthesis of non-symmetrical 2,4-disubstituted pyridines.

Modulating Reactivity via Substituent Choice : The reactivity of the pyridine ring can be deliberately "tuned." Introducing an electron-donating group (e.g., an amine from a first substitution) will deactivate the ring for subsequent nucleophilic attacks, requiring more forcing conditions for a second substitution. Conversely, if an electron-withdrawing group were to be installed, it would facilitate further substitutions. This principle allows chemists to control the reaction sequence and final product distribution.

Considering Steric Hindrance : The methyl group at C6 and the nitro group at C3 create a specific steric environment around the C2 and C4 positions. While the C4 position is relatively unhindered, the C2 position is flanked by both the ring nitrogen and the C3-nitro group. This steric crowding can be exploited to control selectivity, especially when using bulky nucleophiles, which may show a greater preference for the less hindered C4 position than predicted by electronic effects alone. stackexchange.com Similarly, the steric profile of the incoming nucleophile itself is a critical design parameter that can dictate the outcome of the reaction. nih.gov

By strategically applying these principles, a chemist can rationally design synthetic routes starting from this compound to access a vast chemical space of polyfunctionalized pyridines with fine-tuned properties for various applications.

Theoretical and Computational Chemistry Studies on 2,4 Dibromo 6 Methyl 3 Nitropyridine

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of a molecule. nih.gov The primary goal is to find the optimized molecular geometry, which is the lowest energy arrangement of the atoms. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable state of the molecule. nih.govnih.gov

For a hypothetical analysis of 2,4-Dibromo-6-methyl-3-nitropyridine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed. nih.govresearchgate.net The results would be presented in a table comparing key geometrical parameters.

Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths C2-Br e.g., 1.89
C4-Br e.g., 1.88
C3-N(O2) e.g., 1.45
C6-C(H3) e.g., 1.51
N1-C2 e.g., 1.34
Bond Angles C2-C3-C4 e.g., 121.5
Br-C2-N1 e.g., 118.9
O-N-O e.g., 124.0
Dihedral Angle Br-C4-C3-N(O2) e.g., 179.5

These calculations also yield important energetic data, such as the total energy of the molecule, which is crucial for determining its stability. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. researchgate.net FMO analysis helps predict how a molecule will interact with other reagents. wikipedia.org

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)

Parameter Energy (eV)
HOMO Energy e.g., -7.2
LUMO Energy e.g., -3.5

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can model the entire course of a chemical reaction. This involves identifying the reactants, products, and any intermediates. A key focus is locating the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net By calculating the energy of the transition state, chemists can determine the activation energy of the reaction, which governs the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state correctly connects the reactants and products. researchgate.net For a molecule like this compound, this could be used to study its potential reactions, such as nucleophilic aromatic substitution.

Prediction of Spectroscopic Signatures via Computational Methods (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods can predict various spectroscopic properties of a molecule before it is even synthesized. Theoretical calculations can determine vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. dntb.gov.ua Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help interpret experimental NMR data. nih.gov These predictions are invaluable for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the electrostatic potential on the surface of a molecule. researchgate.net It is an essential tool for identifying the sites of electrophilic and nucleophilic attack. researchgate.net

Red and Yellow/Orange Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to attack by electrophiles. researchgate.net

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to attack by nucleophiles. researchgate.net

Green Regions: These areas represent neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the pyridine (B92270) ring, making them sites for electrophilic attack. Positive potential might be expected near the hydrogen atoms of the methyl group, identifying them as potential sites for nucleophilic interaction. researchgate.netyoutube.com

Solvent Effects and Implicit/Explicit Solvation Models in Theoretical Studies

Detailed research findings and data tables for this compound are not available in the current body of scientific literature.

Advanced Analytical Methodologies for Characterization of 2,4 Dibromo 6 Methyl 3 Nitropyridine and Its Derivatives

High-Resolution Mass Spectrometry Techniques for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of 2,4-Dibromo-6-methyl-3-nitropyridine. By providing exact mass measurements, HRMS can confirm the molecular formula, C₆H₄Br₂N₂O₂, distinguishing it from other potential isobaric compounds.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer deep insights into the molecule's structure. While direct fragmentation data for this compound is not extensively published, patterns can be predicted based on studies of related nitroaromatic and halogenated heterocyclic compounds. nih.govsemanticscholar.orgyoutube.com Upon ionization, typically via electrospray ionization (ESI) or electron ionization (EI), the protonated molecular ion would undergo collision-induced dissociation (CID) to yield a series of characteristic fragment ions.

Key fragmentation pathways for protonated nitropyridine derivatives often involve the neutral loss of the nitro group (NO₂) or a nitro radical (NO). nih.govsemanticscholar.org The presence of bromine atoms introduces additional characteristic fragmentation, including the loss of a bromine radical (Br) or hydrogen bromide (HBr). The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum for all bromine-containing fragments.

Table 1: Predicted Key Fragmentation Pathways for this compound

Precursor Ion (m/z)Fragmentation PathwayResulting Fragment Ion (m/z)Neutral Loss
[M+H]⁺Loss of nitro radical[M+H - NO]⁺30 Da
[M+H]⁺Loss of nitro group[M+H - NO₂]⁺46 Da
[M+H]⁺Loss of bromine radical[M+H - Br]⁺79/81 Da
[M+H]⁺Loss of methyl radical[M+H - CH₃]⁺15 Da
[M+H - NO₂]⁺Loss of bromine radical[M+H - NO₂ - Br]⁺79/81 Da

This table is predictive and based on fragmentation patterns of similar compounds.

Studies on nitrosamine (B1359907) compounds have identified three primary fragmentation pathways, including the loss of an NO radical (30 Da), loss of H₂O, and the loss of NH₂NO (46 Da), which may provide further clues for interpreting the spectra of complex nitro compounds. nih.govsemanticscholar.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Methodologies (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound in solution.

¹H NMR: The proton NMR spectrum would be expected to show two singlets. One singlet would correspond to the methyl (CH₃) group protons, and the other to the lone aromatic proton on the pyridine (B92270) ring (H-5). The chemical shifts would be influenced by the electronic effects of the bromo and nitro substituents.

¹³C NMR: The carbon NMR spectrum would display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon, with carbons attached to electronegative atoms (Br, N) appearing at characteristic downfield shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-Downfield (attached to Br)
C3-Downfield (attached to NO₂)
C4-Downfield (attached to Br)
C5Aromatic region (singlet)Upfield relative to substituted carbons
C6-Downfield (attached to N and CH₃)
CH₃Aliphatic region (singlet)Aliphatic region

Predicted shifts are relative and based on general principles and data from related structures like 4-methyl-3-nitropyridine (B1297851) and 2-bromo-6-methylpyridine. sigmaaldrich.comchemicalbook.com

Advanced 2D-NMR techniques are crucial for confirming assignments and connectivity.

COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the isolated nature of the H-5 proton, in derivatives with more protons, it would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the H-5 proton signal with its directly attached C-5 carbon signal, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing the substitution pattern. Correlations would be observed between the H-5 proton and nearby carbons (C-3, C-4, C-6), and between the methyl protons and their neighboring carbons (C-6, C-5). These long-range correlations are definitive in placing the substituents correctly on the pyridine ring. ipb.pt

Solid-State NMR (ssNMR) can be employed to study the compound in its crystalline form. nih.gov CPMAS (Cross-Polarization Magic-Angle Spinning) ¹³C and ¹⁵N NMR experiments can provide information on molecular packing and the presence of polymorphs by revealing distinct chemical shifts for non-equivalent molecules in the crystal lattice. researchgate.net ssNMR is particularly powerful when combined with X-ray diffraction data for a complete solid-state structural characterization. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformation Analysis Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), provides a detailed fingerprint of the functional groups present in this compound. These two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. thermofisher.com

The analysis of vibrational spectra relies on identifying characteristic group frequencies. For the title compound, key vibrational modes would include those associated with the nitro (NO₂), methyl (CH₃), and bromo (C-Br) groups, as well as the pyridine ring itself. nih.govredalyc.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Source
Nitro (NO₂)Asymmetric Stretching1514 - 1528 researchgate.net
Nitro (NO₂)Symmetric Stretching1337 - 1350 researchgate.net
Methyl (CH₃)Asymmetric Stretching2980 - 3006 nih.gov
Methyl (CH₃)Symmetric Stretching2914 - 2935 nih.gov
Pyridine RingC=C, C=N Stretching1400 - 1600 redalyc.org
Carbon-BromineC-Br Stretching500 - 650-

Wavenumber ranges are based on data from structurally similar compounds. redalyc.orgresearchgate.netnih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed vibrational assignments. nih.govnih.govoaji.net By calculating the theoretical vibrational frequencies and comparing them to the experimental FT-IR and FT-Raman spectra, a complete assignment of fundamental modes can be achieved, confirming the molecular structure and providing insights into its conformation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated.

While the specific crystal structure of this compound is not publicly available, analysis of related methyl-nitro-pyridine derivatives provides insight into expected structural features. researchgate.netnih.gov For instance, studies on 2-N-phenylamino-3-nitro-6-methylpyridine show that it crystallizes in the monoclinic system with the space group P2₁/n. nih.gov It is common for such substituted pyridines to adopt a conformation where the nitro group is slightly twisted out of the plane of the pyridine ring. nih.gov

X-ray analysis would reveal:

The precise geometry of the pyridine ring.

The C-Br, C-N, N-O, and C-C bond lengths.

The bond angles within and between the substituents and the ring.

The planarity of the molecule and the dihedral angle of the nitro group relative to the ring.

Intermolecular interactions in the crystal lattice, such as halogen bonding (Br···O or Br···N) or π-π stacking, which govern the crystal packing.

This technique is the gold standard for confirming the substitution pattern and providing unequivocal proof of the compound's structure. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity evaluation. jk-sci.com A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Stationary Phase: Octadecylsilane (C18) column.

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) with water, often with additives like formic acid or a buffer to ensure good peak shape. sielc.com

Detection: UV detection would be suitable, as the nitropyridine chromophore absorbs strongly in the UV region. ptfarm.pl

This method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for quantification and purity assessment, with purities often expected to be ≥98%. jk-sci.com

Gas Chromatography (GC) is also a powerful technique for the analysis of volatile pyridine derivatives. cncb.ac.cnacs.org

Columns: Both polar (e.g., coated with polyethylene (B3416737) glycol like DB-WAX) and non-polar (e.g., DB-5) capillary columns can be used to separate complex mixtures of substituted pyridines. cncb.ac.cnnih.gov The high efficiency of capillary GC allows for excellent separation of positional isomers. vurup.sk

Detection: A Flame Ionization Detector (FID) provides general-purpose, sensitive detection, while a Mass Spectrometer (GC-MS) offers both separation and structural identification of the eluted compounds. nih.gov

GC is particularly useful for separating isomers that may be difficult to resolve by other means and for detecting trace volatile impurities.

Applications of 2,4 Dibromo 6 Methyl 3 Nitropyridine As a Key Synthetic Building Block

Utilization in the Construction of Complex Nitrogen-Containing Heterocyclic Systems

The structure of 2,4-Dibromo-6-methyl-3-nitropyridine makes it an ideal starting material for the construction of a wide array of complex nitrogen-containing heterocyclic systems. The two bromine atoms at positions 2 and 4, activated by the electron-withdrawing nitro group at position 3, are susceptible to various substitution reactions.

One of the primary applications of similar dihalopyridines is in the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. mdpi.com For instance, the bromine atoms can be sequentially substituted with nucleophiles, and subsequent chemical modifications can lead to the formation of new rings fused to the pyridine (B92270) core. While direct examples using this compound are not extensively documented, the reactivity of related compounds suggests its utility in preparing pyrido[2,3-b]pyridines, thieno[2,3-b]pyridines, and other fused systems. mdpi.comnih.gov These scaffolds are of significant interest in medicinal chemistry and materials science.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of halopyridines. dundee.ac.uknih.govpipzine-chem.com The differential reactivity of the bromine atoms in this compound could potentially allow for selective, stepwise coupling reactions to introduce various substituents, leading to highly complex molecular architectures. dundee.ac.uk

The nitro group at the 3-position can also participate in the construction of heterocyclic systems. For example, reduction of the nitro group to an amino group would yield a 3-aminopyridine (B143674) derivative, which is a key intermediate for the synthesis of various fused heterocycles. nih.gov

Reaction Type Potential Product Class Key Reagents/Catalysts Significance
Intramolecular CyclizationFused Pyridines (e.g., Pyrido[2,3-b]pyridines)Nucleophiles, BaseAccess to complex polycyclic aromatic systems.
Suzuki CouplingBiaryl and Heterobiaryl PyridinesBoronic acids, Pd catalyst, BaseFormation of C-C bonds, core structures in many functional molecules. dundee.ac.uk
Sonogashira CouplingAlkynylpyridinesTerminal alkynes, Pd/Cu catalysts, BaseIntroduction of alkyne functionalities for further transformations. nih.gov
Buchwald-Hartwig AminationAminopyridinesAmines, Pd catalyst, BaseFormation of C-N bonds, crucial for many biologically active compounds. pipzine-chem.com
Nitro Group Reduction/CyclizationFused Heterocycles (e.g., Imidazopyridines)Reducing agents (e.g., SnCl2, H2/Pd), Carbonyl compoundsCreation of five-membered rings fused to the pyridine core.

Precursor to Functional Materials (e.g., Optoelectronic Materials, Ligands for Catalysis)

The unique electronic properties of the pyridine ring, combined with the potential for extensive functionalization, make this compound a promising precursor for functional materials.

Optoelectronic Materials: Pyridine-based compounds are widely used in the development of optoelectronic materials due to their electron-deficient nature, which facilitates electron transport. ossila.com The introduction of chromophoric and electronically active groups onto the pyridine ring of this compound via cross-coupling reactions could lead to the synthesis of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The nitro group, being strongly electron-withdrawing, can further modulate the electronic properties of the resulting materials. Research on related nitropyridines has shown their potential in creating materials with interesting photophysical properties. mdpi.com

Ligands for Catalysis: Bipyridine and terpyridine derivatives are among the most important classes of ligands in coordination chemistry and homogeneous catalysis. The two bromine atoms in this compound provide convenient handles for the synthesis of such ligands. For example, a Suzuki or Stille coupling reaction with a pyridylboronic acid or pyridylstannane could yield a bipyridine ligand. The substituents on the pyridine ring (methyl and nitro groups) can be used to fine-tune the steric and electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst. chemicalbook.com

Material Class Synthetic Strategy Key Features of Precursor Potential Applications
Optoelectronic MaterialsCross-coupling with chromophores (e.g., via Suzuki, Sonogashira)Electron-deficient pyridine core, Tunable via substitutionOLEDs, OPVs, Chemical Sensors
Bipyridine LigandsSuzuki or Stille coupling with pyridyl reagentsTwo reactive bromine sites for couplingHomogeneous Catalysis, Coordination Chemistry
Pincer LigandsStepwise functionalization of bromo-positionsOrthogonal reactivity of functional groupsCatalysis, Materials Science

Role in Scaffold Hopping and Skeletal Editing in Organic Synthesis

Scaffold Hopping: In medicinal chemistry, scaffold hopping is a strategy used to identify novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. organic-chemistry.orgnih.gov This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The highly functionalized nature of this compound makes it a potential starting point for scaffold hopping campaigns. By systematically replacing the bromine atoms and modifying the nitro group, a diverse library of compounds can be generated around the central pyridine scaffold. This allows for the exploration of new chemical space and the identification of novel drug candidates.

Skeletal Editing: Skeletal editing refers to the precise modification of a molecule's core structure, for instance, by inserting, deleting, or swapping atoms within a ring system. nih.govencyclopedia.pub This advanced synthetic strategy allows for the transformation of one molecular scaffold into another. While specific examples involving this compound are not readily found, the general principles of pyridine skeletal editing could be applied. For instance, reactions that proceed through ring-opening and subsequent ring-closing cascades could potentially transform the pyridine ring into other heterocyclic or carbocyclic systems. Such transformations would be highly valuable for late-stage diversification of complex molecules.

Strategy Description Application in Drug Discovery Potential of this compound
Scaffold HoppingGeneration of structurally novel molecules with similar biological activity by modifying the core structure. organic-chemistry.orgDiscovery of new intellectual property, improvement of ADME properties. nih.govThe multiple reactive sites allow for the creation of diverse libraries of pyridine-based compounds for screening.
Skeletal EditingPrecise modification of the molecular skeleton through atom insertion, deletion, or swapping. nih.govAccess to novel scaffolds not easily accessible by traditional synthesis, late-stage functionalization. encyclopedia.pubThe substituted pyridine ring could potentially undergo ring transformation reactions to generate new core structures.

Future Research Directions and Unexplored Avenues in 2,4 Dibromo 6 Methyl 3 Nitropyridine Chemistry

Development of Highly Chemo- and Regioselective Functionalization Protocols

The 2,4-Dibromo-6-methyl-3-nitropyridine molecule presents a classic challenge in regioselectivity due to the two bromine substituents. While the C2 position is generally more activated towards nucleophilic substitution, developing protocols to selectively functionalize the C4 position remains a significant goal. Future research should focus on overcoming the inherent reactivity biases of the pyridine (B92270) ring.

A promising avenue is the exploration of ligand-controlled palladium-catalyzed cross-coupling reactions . Recent studies on 2,4-dichloropyridines have shown that sterically hindered N-heterocyclic carbene (NHC) ligands can override the conventional C2 selectivity and promote cross-coupling at the C4 position with high selectivity nsf.gov. Applying this concept to this compound could enable the selective introduction of a wide range of substituents at the C4 position, opening up new areas of chemical space nsf.gov.

Furthermore, orthogonal functionalization strategies are highly sought after. This involves developing conditions where each bromine atom can be addressed independently. This could be achieved by leveraging the subtle differences in the electronic and steric environment of the C2 and C4 positions. For instance, initial functionalization at the more reactive C2 position via a Suzuki or Stille coupling could be followed by a different type of coupling reaction (e.g., Buchwald-Hartwig amination or Sonogashira coupling) at the C4 position under a different catalytic system.

The development of protocols for the late-stage functionalization of complex molecules containing the 4-pyridyl fragment is also a valuable direction nih.gov. This would involve strategies to selectively deprotonate and functionalize the C4 position, potentially using organosodium compounds to avoid the addition reactions often observed with organolithium reagents nih.gov.

ProtocolTarget PositionKey FeaturePotential Application
Ligand-Controlled Cross-CouplingC4Use of sterically hindered NHC ligands to reverse conventional selectivity. nsf.govSynthesis of novel isomers for structure-activity relationship studies.
Orthogonal Cross-CouplingC2 then C4Sequential, catalyst-differentiated reactions (e.g., Suzuki then Buchwald-Hartwig).Stepwise construction of complex, unsymmetrically substituted pyridines.
Direct C4-MetalationC4Utilizing organosodium reagents for selective deprotonation followed by electrophilic quench. nih.govLate-stage functionalization of bioactive molecules.

Novel Catalytic Systems for Efficient Transformations of Halogenated Nitropyridines

The electron-deficient nature of the this compound ring, while activating the halide positions for nucleophilic substitution, can be challenging for certain catalytic transformations. Future research should investigate novel catalytic systems that can operate efficiently on such substrates.

Photoredox catalysis has emerged as a powerful tool for the functionalization of heterocycles under mild conditions. nih.goviciq.orgacs.orgunibo.itacs.orgnih.govmdpi.com Research into visible-light-induced reactions of this compound could uncover new reactivity patterns. For example, the generation of pyridinyl radicals through single-electron reduction could enable couplings that are complementary to traditional transition-metal-catalyzed methods, potentially offering different regioselectivity. iciq.orgunibo.itacs.orgnih.gov

The field of biocatalysis offers a green and highly selective alternative to traditional chemical methods. astrazeneca.com The exploration of halogenase enzymes for the selective dehalogenation or even further halogenation of the pyridine core is an intriguing possibility. chemrxiv.orguark.edu Engineering flavin-dependent halogenases could provide enzymes capable of acting on non-native substrates like this compound with high precision, which is particularly useful for generating derivatives with specific biological activities. chemrxiv.orguark.edu Additionally, microorganisms possess pathways for the degradation of halogenated aromatic compounds, and the enzymes involved, such as dioxygenases and monooxygenases, could be harnessed for synthetic purposes. nih.govnih.gov

Developing recyclable catalyst systems is crucial for sustainable chemistry. mdpi.com For cross-coupling reactions involving this compound, research into palladium catalysts supported on materials like Merrifield resin or encapsulated within metal-organic frameworks (MOFs) could lead to highly efficient and reusable systems. mdpi.comorganic-chemistry.org Similarly, exploring less expensive and more abundant metals like copper and nickel as catalysts for these transformations is an economically and environmentally attractive goal. mdpi.com

Catalytic SystemTransformationAdvantages
Photoredox CatalysisC-C and C-X bond formationMild reaction conditions, unique reactivity via radical intermediates. iciq.orgunibo.itacs.orgnih.gov
Biocatalysis (e.g., Halogenases)Selective halogenation/dehalogenationHigh selectivity, environmentally friendly, operates in aqueous media. astrazeneca.comchemrxiv.orguark.edu
Recyclable Heterogeneous CatalystsCross-coupling reactionsReduced metal contamination in products, cost-effective for large-scale synthesis. organic-chemistry.orgnih.govresearchgate.netacs.org

Sustainable and Environmentally Benign Synthesis Approaches and Applications

Future synthetic strategies involving this compound must align with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

A significant area of development is the use of Deep Eutectic Solvents (DESs) as reaction media. nih.govencyclopedia.pubrsc.orgacs.orgacs.org DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and can be derived from renewable resources. nih.govacs.org Investigating the synthesis and functionalization of this compound in DESs, such as those based on choline chloride, could lead to cleaner and more sustainable processes. nih.govencyclopedia.pubacs.org

The development of recyclable catalysts , as mentioned previously, is another cornerstone of green chemistry. Nanocatalysts, such as palladium supported on lanthanum(III) fluoride, have shown excellent activity and recyclability in Suzuki couplings performed in aqueous media. nih.gov Applying such catalysts to the derivatization of this compound would significantly improve the environmental footprint of these processes.

Furthermore, exploring microwave-assisted multicomponent reactions can enhance the sustainability of synthesizing complex pyridine derivatives. nih.gov These reactions often proceed with higher yields, shorter reaction times, and can sometimes be performed under solvent-free conditions, thereby reducing waste and energy consumption. nih.gov

Green Chemistry ApproachKey BenefitsRelevance to this compound
Deep Eutectic Solvents (DESs)Biodegradable, non-toxic, recyclable, can act as both solvent and catalyst. nih.govencyclopedia.pubrsc.orgAlternative to volatile organic solvents for synthesis and functionalization reactions.
Recyclable NanocatalystsHigh activity, easy separation, multiple reuse cycles, can enable reactions in water. organic-chemistry.orgnih.govresearchgate.netacs.orgSustainable cross-coupling reactions to produce a library of derivatives.
Microwave-Assisted SynthesisReduced reaction times, increased yields, potential for solvent-free conditions. nih.govEfficient synthesis of the core structure and its subsequent elaboration.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Derivatives

The complexity of reactions involving polyfunctionalized molecules like this compound makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI).

Future research should leverage ML models to predict reaction outcomes , such as yield and regioselectivity. arocjournal.comnih.govacs.orgucla.eduresearchgate.net By training neural networks on large datasets of reactions involving substituted pyridines, it will be possible to predict with high accuracy which bromine atom is more likely to react under a given set of conditions. This predictive power can save significant experimental time and resources by guiding chemists toward the most promising reaction pathways. arocjournal.comacs.orgresearchgate.net

AI/ML ApplicationObjectiveExpected Impact
Reaction Outcome PredictionPredict major product, regioselectivity, and yield. arocjournal.comnih.govacs.orgucla.eduresearchgate.netReduce trial-and-error experimentation; accelerate synthesis planning.
De Novo Molecular DesignGenerate novel derivatives with optimized properties (e.g., bioactivity, ADMET). nih.govnih.govDiscover new drug candidates and materials with enhanced performance.
Quantitative Structure-Activity Relationship (QSAR)Model the relationship between the structure of derivatives and their biological activity.Guide the rational design of more potent and selective compounds.

Exploration of New Reactivity Modes and Multi-Component Reactions

Unlocking novel reactivity modes of this compound will be key to expanding its synthetic utility. The electron-deficient nature of the ring, due to the nitro group, makes it susceptible to certain types of transformations that are less common for more electron-rich pyridines.

One such area is ring transformation reactions . Nitropyridines and related azines can undergo transformations where the ring is opened and then reclosed to form a different heterocyclic or carbocyclic system. nih.govresearchgate.netacs.orgacs.org For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia (B1221849) in a three-component ring transformation to yield novel nitropyridines. nih.gov Investigating similar transformations for this compound could provide access to unique molecular scaffolds that are difficult to synthesize by other means.

The use of this compound as a building block in multi-component reactions (MCRs) is another underexplored avenue. nih.govresearchgate.netnih.govmdpi.commdpi.com MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single pot. The two bromine atoms on the pyridine ring could serve as handles for post-MCR modifications, allowing for the creation of highly diverse molecular libraries. For example, an MCR could be designed to build a complex side chain at one of the bromine positions, followed by a subsequent cyclization or cross-coupling at the other.

Finally, the generation and study of unique reactive intermediates, such as pyridinyl radicals via photochemical methods, opens up new avenues for functionalization. iciq.orgunibo.itacs.orgnih.gov These intermediates exhibit reactivity and selectivity patterns that are distinct from those in traditional ionic or transition-metal-mediated reactions, offering new ways to introduce functional groups onto the pyridine core. iciq.orgunibo.itacs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,4-Dibromo-6-methyl-3-nitropyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves halogenation and nitration of pyridine derivatives. Challenges include regioselectivity (e.g., avoiding over-bromination) and stability of intermediates. Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting temperature (e.g., low temps for nitration to prevent decomposition). Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Purification via column chromatography with silica gel and non-polar solvents (hexane:ethyl acetate) is recommended .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Integration ratios validate substituent positions.
  • ¹³C NMR : Detect nitro group carbons (δ 140–150 ppm) and brominated carbons (δ 110–130 ppm).
  • IR : Confirm nitro (1350–1500 cm⁻¹, asymmetric/symmetric stretching) and C-Br (500–700 cm⁻¹) bonds. Compare with quantum chemical calculations (B3LYP/6-311++G**) for vibrational assignments .

Q. What purification strategies are effective for removing impurities in this compound?

  • Methodological Answer : Recrystallization using ethanol or dichloromethane/hexane mixtures improves purity. For persistent byproducts (e.g., dehalogenated derivatives), employ gradient elution in HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via melting point analysis (sharp range indicates high purity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/cc-pVTZ basis sets calculates molecular orbitals, electrostatic potential surfaces, and Fukui indices to predict electrophilic/nucleophilic sites. Analyze HOMO-LUMO gaps to assess stability. Compare computed IR/Raman spectra with experimental data to validate models .

Q. What crystallographic techniques resolve structural ambiguities in halogenated pyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines crystal structures. Challenges include heavy atom (Br) effects on data quality. Use high-resolution synchrotron sources and TWINABS for absorption correction. Validate bond lengths/angles against Cambridge Structural Database (CSD) entries for similar compounds .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Variable-temperature NMR (VT-NMR) can reveal conformational changes. For ambiguous peaks, use 2D techniques (COSY, HSQC) to assign coupling partners. Cross-validate with computational NMR shifts (GIAO method) .

Q. What strategies mitigate decomposition during storage of nitro- and bromo-substituted pyridines?

  • Methodological Answer : Store under inert gas at –20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., BHT) to inhibit radical-mediated decomposition. Regularly assess stability via LC-MS; if degradation occurs, repurify using size-exclusion chromatography .

Methodological Considerations

Q. How can interdisciplinary approaches (e.g., synthetic chemistry + computational modeling) enhance studies of this compound?

  • Methodological Answer : Integrate synthetic data (yields, reaction rates) with DFT-calculated transition states to mechanistically explain selectivity. Use molecular docking (AutoDock Vina) to explore biological interactions if the compound is pharmacologically active. Cross-disciplinary collaboration ensures robust validation of hypotheses .

Q. What quality-control metrics are critical for reproducibility in studies involving this compound?

  • Methodological Answer :

  • Purity : ≥95% by HPLC (UV detection at 254 nm).
  • Structural Confirmation : Match >90% of NMR/IR peaks to reference spectra.
  • Batch Consistency : ≤5% RSD in melting points and elemental analysis (C, H, N, Br) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.